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molecular formula C11H8F3NO3 B8465481 4H-3,1-Benzoxazin-4-one, 2-(methoxymethyl)-8-(trifluoromethyl)- CAS No. 89441-11-2

4H-3,1-Benzoxazin-4-one, 2-(methoxymethyl)-8-(trifluoromethyl)-

Cat. No. B8465481
M. Wt: 259.18 g/mol
InChI Key: YMXNUJSNDMTOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486438

Procedure details

A mixture of 7.1 g of 2-amino-3-trifluoromethylbenzoic acid (prepared by the process of J. Med. Chem., Vol. 16(2) (1973), p. 101-106) and 10 g of methoxy acetic acid chloride was progressively heated and at 35° to 40° C., a very important disengagement of gas occurred for 15 to 20 minutes and at 120° C. a brown solution was formed and gas disengagement slackened but continued. The temperature was maintained at 140° C. for one hour during which gas formation practically ceased. The mixture was cooled to room temperature and excess acid chloride was distilled under reduced pressure. The residue was taken up in 70 ml of water and the mixture was vacuum filtered. The product was washed with water and was dissolved in methylene chloride. The organic phase was dried and filtered and the filtrate was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and eluted with methylene chloride to obtain 5.4 g of 2-methoxymethyl-8-trifluoromethyl-4-H-3,1-benzoxazine-4-one melting at 104° to 106° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:15][O:16][CH2:17][C:18](Cl)=O>>[CH3:15][O:16][CH2:17][C:18]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C(F)(F)F
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the process of J
CUSTOM
Type
CUSTOM
Details
a brown solution was formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
excess acid chloride was distilled under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluted with methylene chloride

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
COCC1=NC2=C(C(O1)=O)C=CC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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